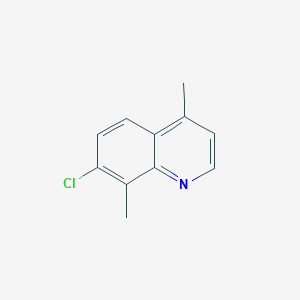
7-Chloro-4,8-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4,8-dimethylquinoline typically involves the chlorination of 4,8-dimethylquinoline. One common method includes the reaction of 4,8-dimethylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{4,8-dimethylquinoline} + \text{POCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 7-Chloro-4,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methyl groups at the 4 and 8 positions can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines (e.g., aniline) under basic conditions.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Formation of 7-amino-4,8-dimethylquinoline.
Electrophilic Substitution: Formation of 4,8-dimethyl-7-nitroquinoline or 4,8-dimethyl-7-sulfonylquinoline.
科学的研究の応用
7-Chloro-4,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Chloro-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The presence of the chlorine atom enhances its binding affinity to these targets, leading to effective inhibition.
類似化合物との比較
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties but different substitution patterns.
4-Chloro-7,8-dimethylquinoline: A closely related compound with chlorine at the 4-position instead of the 7-position.
Uniqueness: 7-Chloro-4,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in the quinoline ring enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
7-chloro-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-6-13-11-8(2)10(12)4-3-9(7)11/h3-6H,1-2H3 |
InChIキー |
HUSFLDKRAODFGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=C(C2=NC=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







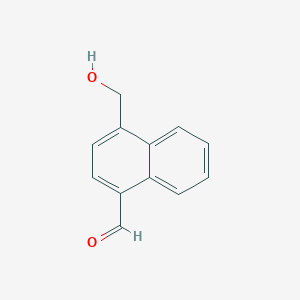
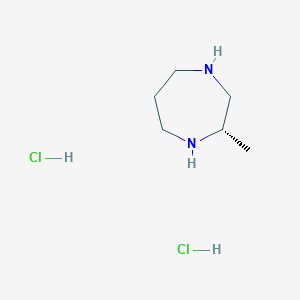

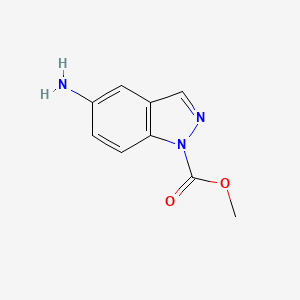



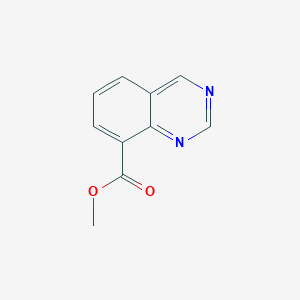
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
